MRCKβ Selectivity Over ROCK Kinases
BDP8900 exhibits an IC50 of 43 nM for MRCKβ and demonstrates >100-fold selectivity over the closely related kinases ROCK1 and ROCK2. This is in stark contrast to dual ROCK/MRCK inhibitors like BDP5290 and DJ4, which show much lower selectivity (IC50 values of 10 nM and 100 nM for MRCKα and MRCKβ, respectively) . The classical ROCK inhibitor Y-27632, often used as a comparator, has even lower potency on MRCKβ (IC50 in the low micromolar range) [1].
| Evidence Dimension | Biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 43 nM (MRCKβ) |
| Comparator Or Baseline | BDP5290: IC50 = 10 nM (MRCKα), 100 nM (MRCKβ); DJ4: IC50 = 10 nM (MRCKα), 100 nM (MRCKβ); Y-27632: IC50 ~ 1 µM (MRCKβ) |
| Quantified Difference | BDP8900 is >100-fold selective for MRCKβ over ROCK1/2; BDP5290 and DJ4 show no selectivity between MRCK and ROCK; Y-27632 is ~23-fold less potent on MRCKβ. |
| Conditions | In vitro kinase activity assay at 1 µM ATP [2]. |
Why This Matters
This high degree of selectivity is critical for accurately dissecting MRCK-specific functions without the confounding effects of ROCK inhibition.
- [1] Unbekandt, M., Belshaw, S., Bower, J., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(8), 2096–2114. doi:10.1158/0008-5472.CAN-17-2870 View Source
- [2] Ximbio. (n.d.). BDP-8900 MRCK Small Molecule Inhibitor. Retrieved April 20, 2026. View Source
